4-(Trimethylsilyl)-1h-indole
Overview
Description
4-(Trimethylsilyl)-1H-indole: is an organic compound that features a trimethylsilyl group attached to the fourth position of an indole ring. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylsilyl)-1H-indole typically involves the introduction of the trimethylsilyl group to an indole precursor. One common method is the reaction of indole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the trimethylsilyl group replaces a hydrogen atom on the indole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process often includes purification steps such as distillation or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylsilyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized to form silanols or siloxanes.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Trimethylsilyl chloride and bases like triethylamine or pyridine.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Dihydroindoles.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(Trimethylsilyl)-1H-indole is used as a building block in organic synthesis. Its trimethylsilyl group serves as a protecting group for the indole nitrogen, allowing for selective reactions at other positions on the indole ring .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. These compounds may exhibit activity against certain diseases or serve as intermediates in the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)-1H-indole involves the interaction of its trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the indole ring. This allows for selective reactions to occur at other positions on the molecule. The trimethylsilyl group can be removed under specific conditions, revealing the reactive sites for further chemical transformations .
Comparison with Similar Compounds
4-(Trimethylsilyl)phenol: Features a trimethylsilyl group attached to a phenol ring.
4-(Trimethylsilyl)aniline: Features a trimethylsilyl group attached to an aniline ring.
4-(Trimethylsilyl)pyridine: Features a trimethylsilyl group attached to a pyridine ring.
Uniqueness: 4-(Trimethylsilyl)-1H-indole is unique due to the presence of both the indole ring and the trimethylsilyl group. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the trimethylsilyl group provides chemical stability and protection during synthetic transformations. This combination makes this compound a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1H-indol-4-yl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)11-6-4-5-10-9(11)7-8-12-10/h4-8,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFOETMEXFECLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50413661 | |
Record name | 4-(Trimethylsilyl)-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50413661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82645-11-2 | |
Record name | 4-(Trimethylsilyl)-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50413661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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